N-Ethyl-N-(m-tolyl)but-2-enamide is a chemical compound classified as an enamide. This compound has garnered attention in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in drug synthesis. The compound's structure features an ethyl group and a m-tolyl group attached to a but-2-enamide backbone, which contributes to its reactivity and functionality.
The primary source for the synthesis of N-Ethyl-N-(m-tolyl)but-2-enamide involves the reaction of m-toluidine with ethyl acrylate. This reaction is typically conducted under basic conditions, utilizing sodium hydroxide or potassium carbonate as catalysts. The compound is commercially available and can be sourced from chemical suppliers.
N-Ethyl-N-(m-tolyl)but-2-enamide is classified under the following categories:
The synthesis of N-Ethyl-N-(m-tolyl)but-2-enamide typically involves a two-step process:
In industrial applications, continuous flow reactors may be employed to enhance yield and purity by allowing better control over reaction parameters such as temperature and pressure.
N-Ethyl-N-(m-tolyl)but-2-enamide features a unique molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C13H17NO |
Molecular Weight | 203.28 g/mol |
IUPAC Name | (E)-N-ethyl-N-(3-methylphenyl)but-2-enamide |
InChI Key | DAETVMPIUYVYJI-QPJJXVBHSA-N |
SMILES | CCN(C1=CC=CC(=C1)C)C(=O)/C=C/C |
N-Ethyl-N-(m-tolyl)but-2-enamide can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-Ethyl-N-(m-tolyl)but-2-enamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. For instance, it has been suggested that it could inhibit certain enzymes by occupying their active sites, thus preventing substrate access.
N-Ethyl-N-(m-tolyl)but-2-enamide exhibits several notable physical properties:
The chemical properties include:
N-Ethyl-N-(m-tolyl)but-2-enamide has diverse applications across various scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3